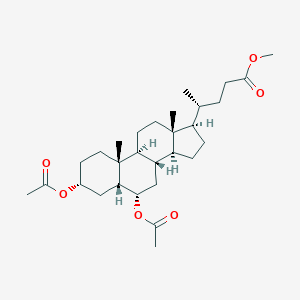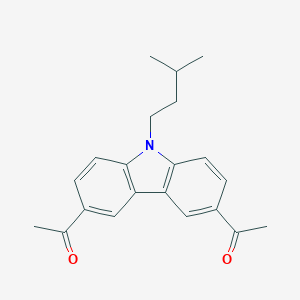
3,6-Diacetyl-9-isoamylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 3,6-Diacetyl-9-isoamylcarbazole is not fully understood. However, studies have suggested that this compound may act by binding to DNA and inducing oxidative stress. This can lead to the activation of signaling pathways that ultimately result in apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,6-Diacetyl-9-isoamylcarbazole can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, as mentioned previously. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been shown to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This can be useful for visualizing DNA in cells and tissues. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3,6-Diacetyl-9-isoamylcarbazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, 3,6-Diacetyl-9-isoamylcarbazole could be investigated for its potential as an anti-inflammatory agent or as a probe for the detection of other biomolecules. Further research in these areas could lead to the development of new diagnostic tools and therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 3,6-Diacetyl-9-isoamylcarbazole can be achieved through a multi-step process. One common method involves the reaction of 9-isoamylcarbazole with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,6-Diacetyl-9-isoamylcarbazole. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3,6-Diacetyl-9-isoamylcarbazole has been studied for a variety of scientific research applications. One of its most notable uses is as a fluorescent probe for the detection of DNA. This compound has been shown to bind to DNA and fluoresce, allowing for the visualization of DNA in cells and tissues. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
10510-39-1 |
|---|---|
Nombre del producto |
3,6-Diacetyl-9-isoamylcarbazole |
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |
InChI |
InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |
Clave InChI |
ZRLGQXONUJTYQP-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canónico |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Sinónimos |
3,6-Diacetyl-9-isopentyl-9H-carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



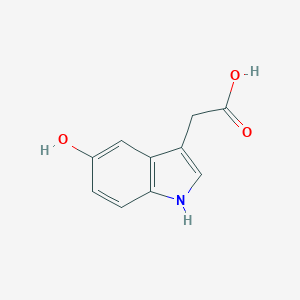
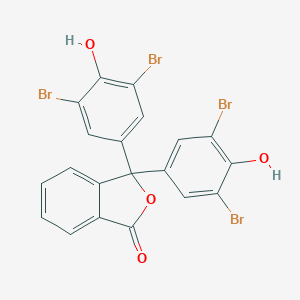
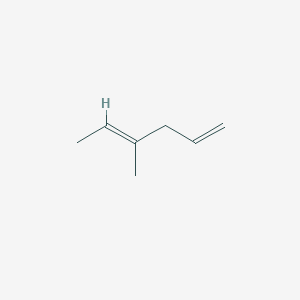
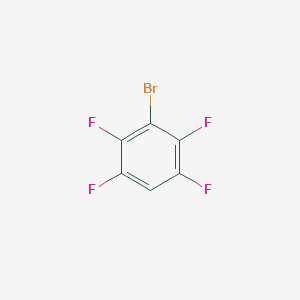
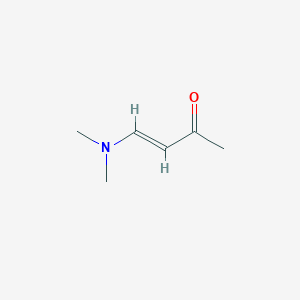
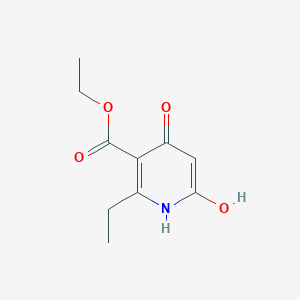
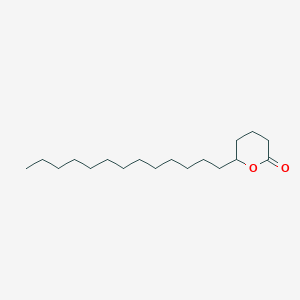
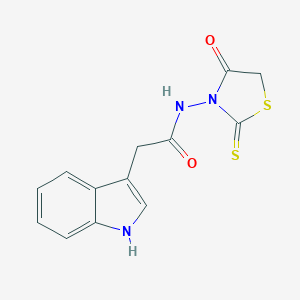
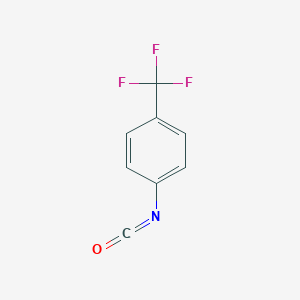
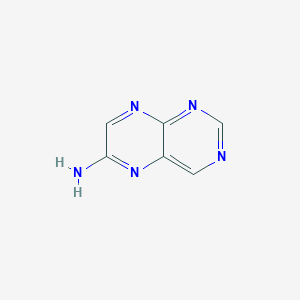
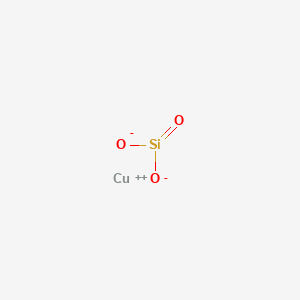
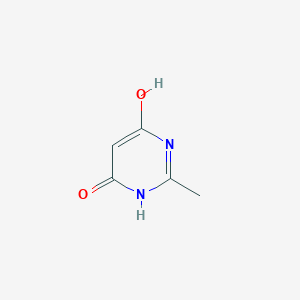
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
